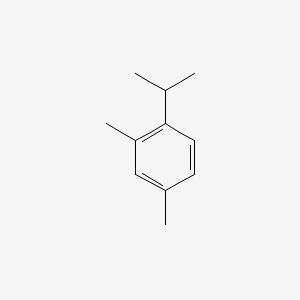

Benzene, 2,4-dimethyl-1-(1-methylethyl)-

Description

2,4-Dimethyl-1-(1-methylethyl)-benzene is a monoterpenoid.

Structure

3D Structure

Properties

CAS No. |

4706-89-2 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

2,4-dimethyl-1-propan-2-ylbenzene |

InChI |

InChI=1S/C11H16/c1-8(2)11-6-5-9(3)7-10(11)4/h5-8H,1-4H3 |

InChI Key |

AADQFNAACHHRLT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(C)C)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)C |

boiling_point |

197.0 °C |

melting_point |

-82.0 °C |

Other CAS No. |

4706-89-2 |

Origin of Product |

United States |

Significance of P Cymene As a Monoterpene Aromatic Hydrocarbon in Advanced Chemical Sciences

p-Cymene (B1678584), a naturally occurring aromatic organic compound, holds a notable position in advanced chemical sciences due to its versatile properties and applications. wikipedia.orgmdpi.com It is classified as an alkylbenzene and is related to the monocyclic monoterpenes. wikipedia.org Its structure, featuring a benzene (B151609) ring substituted with a methyl group and an isopropyl group at the para position, underpins its utility in various chemical domains. wikipedia.org

In the realm of sustainable chemistry, p-Cymene is gaining recognition as a green solvent. nsf.govacs.orgnih.gov Sourced from renewable resources like citrus fruit processing and essential oils of over 100 plant species, it presents a more environmentally benign alternative to hazardous solvents such as dimethylacetamide (DMA), tetrahydrofuran (B95107) (THF), and toluene (B28343). nsf.govnih.govresearchgate.net Its high boiling point and excellent solubilizing ability for conjugated polymers make it particularly advantageous for applications like Direct Arylation Polymerization (DArP), a more eco-friendly method for synthesizing conjugated polymers. nsf.govacs.org

Furthermore, p-Cymene serves as a crucial precursor in the synthesis of various valuable chemicals. rsc.orggoogle.comresearchgate.net It is a key starting material for the production of p-cresol (B1678582), which is, in turn, used to manufacture antioxidants like butylated hydroxytoluene (BHT). researchgate.netnih.gov The synthesis of p-cresol from p-cymene involves an oxidation process to form p-cymene hydroperoxide, followed by cleavage. google.compearson.com Additionally, p-Cymene is utilized in the production of fungicides, pesticides, and fragrances. researchgate.netacs.org

In the field of organometallic chemistry, p-Cymene is a common and important ligand for various metals, particularly ruthenium. rsc.org The resulting half-sandwich arene-metal complexes, such as [Ru(p-cymene)Cl2]2, are widely studied for their catalytic and medicinal properties. rsc.orgnih.govnih.gov These complexes have shown potential as anticancer agents and are utilized in various catalytic reactions, including transfer hydrogenation and C-H activation. rsc.orgnih.gov The ability to functionalize the p-Cymene ligand and modify the other ligands on the metal center allows for the fine-tuning of the complex's properties for specific applications. nih.govrsc.org

Scope and Objectives of Academic Inquiry into Benzene, 2,4 Dimethyl 1 1 Methylethyl

Catalytic Pathways for Selective Dehydrogenation of Terpenes

The selective dehydrogenation of terpenes presents a renewable and environmentally conscious route to p-cymene, moving away from traditional petroleum-based synthesis. mdpi.com This section explores various catalytic strategies employed to transform abundant natural terpenes into this valuable aromatic compound.

Transformation of Limonene and α-Pinene

Limonene and α-pinene, major constituents of citrus fruit oils and turpentine (B1165885) from coniferous trees respectively, serve as primary renewable feedstocks for p-cymene synthesis. mdpi.com The conversion process, known as dehydroisomerization, involves a bifunctional mechanism where the terpene first undergoes isomerization on acidic catalyst sites, followed by dehydrogenation on metallic or metal-oxo sites. mdpi.com

A variety of heterogeneous catalysts have been investigated for the dehydroisomerization of limonene and α-pinene. Metal-supported systems are particularly prominent due to their efficiency in promoting the dehydrogenation step.

Palladium-based catalysts, especially palladium on carbon (Pd/C), are widely used for the dehydrogenation of terpenes. nih.govgoogle.com Studies have shown that Pd supported on various materials like silica (B1680970) (SiO2), alumina (B75360) (Al2O3), and zeolites can effectively catalyze the conversion of limonene to p-cymene. nih.gov For instance, Pd/SiO2 has been reported to achieve high yields of p-cymene from limonene. nih.gov Similarly, Pd supported on activated carbon is effective for the dehydrogenation of dipentene (B1675403), a mixture of terpenes including limonene, to p-cymene. google.com

Platinum on carbon (Pt/C) is another effective catalyst for this transformation. Research has demonstrated the use of platinum nanoparticles in the hydrogenation of α-pinene, a related reaction, highlighting the catalytic potential of platinum in terpene chemistry. acs.org

Nickel-based catalysts, such as Ni/Al2O3-SiO2, have also been employed. For example, nickel-modified bentonites have shown to be highly active in the conversion of limonene. mdpi.com Furthermore, catalysts like Ni/Al2O3 have been investigated for the transformation of limonene to p-cymene under supercritical conditions. mdpi.com

The following table summarizes the performance of various metal-supported catalysts in the conversion of terpenes to p-cymene.

| Catalyst | Feedstock | Key Findings | Reference |

|---|---|---|---|

| Pd/SiO2 | Limonene | Achieved a 99% yield of p-cymene at 300 °C, though it required a continuous hydrogen supply to prevent deactivation. | mdpi.com |

| Pd/C | Dipentene | Effectively catalyzes the dehydrogenation of dipentene to p-cymene. | google.com |

| Ni/Al2O3 | Limonene | Investigated for limonene conversion under supercritical conditions. | mdpi.com |

| ZnO/SiO2 | α-Pinene | Produces p-cymene with 90% yield at 100% conversion at 370 °C. | mdpi.com |

| ZnO/SiO2 | Limonene | Gives a 100% p-cymene yield at 325 °C. | mdpi.com |

The acidity of the catalyst support plays a crucial role in the dehydroisomerization of terpenes. researchgate.net Acid sites on the support are responsible for the initial isomerization of the terpene molecule, a necessary step before dehydrogenation to the aromatic p-cymene. researchgate.net The balance between the acidic and metallic functions of the catalyst is critical for achieving high selectivity towards p-cymene and minimizing side reactions. researchgate.net

Bifunctional catalysts, which possess both acidic and dehydrogenation sites, are highly effective for this transformation. mdpi.comliverpool.ac.uk For example, silica-supported zinc oxide (ZnO/SiO2) acts as a noble-metal-free bifunctional catalyst. mdpi.comliverpool.ac.uk The silica support provides the necessary Brønsted acid sites (silanol groups) for the isomerization of terpenes like α-pinene and limonene into p-menthadiene intermediates. liverpool.ac.uk Subsequently, the oxo-metal sites of ZnO facilitate the dehydrogenation of these intermediates to p-cymene. liverpool.ac.uk

Similarly, catalysts like Pd supported on acidic materials such as HZSM-5 zeolite (Pd/HZSM-5) demonstrate this bifunctional character. rsc.org The acidic nature of the zeolite support promotes the isomerization of limonene, while the palladium nanoparticles are responsible for the dehydrogenation step. rsc.org The use of acidic supports like γ-Al2O3 has also been shown to be effective in converting both limonene and 1,8-cineole to p-cymene when combined with a hydrogenation/dehydrogenation metal like palladium. nih.gov

The choice of support can significantly influence the catalyst's performance. For instance, in the hydration of α-pinene, a related terpene reaction, zirconia-supported trichloroacetic acid (TCA/ZrO2·nH2O) was found to be active and selective, whereas a silica-supported version was inactive due to the loss of the acidic component during preparation. researchgate.net This highlights the importance of the interaction between the active species and the support material.

The conversion of terpenes like limonene and α-pinene to p-cymene proceeds through a multi-step reaction mechanism. liverpool.ac.ukrsc.org The process, known as dehydroisomerization, involves both isomerization and dehydrogenation reactions. mdpi.com

For α-pinene, the reaction is proposed to start with the isomerization of the bicyclic α-pinene molecule on the acid sites of the catalyst to form monocyclic p-menthadienes. mdpi.com This is followed by the dehydrogenation of these p-menthadienes on the metallic or oxo-metal sites to yield the final product, p-cymene. mdpi.com The dehydrogenation of p-menthadienes is often considered the rate-limiting step in this process. mdpi.com

In the case of limonene, the dehydroaromatization reaction network also begins with an isomerization step, followed by sequential dehydrogenation. rsc.org The mechanism involves the initial isomerization of limonene to other terpenes like α-terpinene, which then undergoes further dehydrogenation to p-cymene. mdpi.com The reaction of limonene is generally considered easier than that of α-pinene as it does not require the breaking of a C-C bond. mdpi.com

The proposed mechanism for monoterpene dehydroisomerization on bifunctional catalysts like ZnO/SiO2 involves two key steps:

Fast Isomerization: The monoterpene reactant undergoes a rapid isomerization on the Brønsted acid sites of the support (e.g., silanol (B1196071) groups on silica) to form p-menthadiene intermediates. liverpool.ac.uk

Slow Dehydrogenation: These intermediates then undergo a slower dehydrogenation on the oxo-metal sites (e.g., ZnO) to form p-cymene. liverpool.ac.uk This step is suggested to proceed via the abstraction of an allylic hydrogen from the substrate. liverpool.ac.uk

Conversion of Dipentene via Catalytic Fast Pyrolysis and Dehydrogenation

Industrial dipentene, a mixture of monocyclic monoterpenes including limonene and terpinene isomers, is another significant feedstock for p-cymene production. google.com Catalytic dehydrogenation is a key method for converting dipentene into p-cymene, which is advantageous because the product is largely free of other cymene isomers. google.com

Catalytic fast pyrolysis and dehydrogenation are effective techniques for this conversion. Palladium-based catalysts have shown high efficiency in this process. For example, palladium nanoparticles supported on a covalent triazine framework (Pd/CTF) have been developed as a highly effective catalyst for the dehydrogenation of industrial dipentene to p-cymene. mdpi.com Research has shown that a 5% Pd/CTF catalyst can achieve nearly 100% conversion of dipentene with a p-cymene selectivity of 95.85% at a reaction temperature of 220 °C. mdpi.com

Another study focused on the liquid-phase dehydrogenation of industrial dipentene using a copper-nickel formate (B1220265) catalyst. researchgate.net This research optimized various reaction conditions, including catalyst preparation and reaction parameters, to achieve a p-cymene mass percent of 84.52% under optimal conditions. researchgate.net

The table below presents data on the catalytic conversion of dipentene to p-cymene.

| Catalyst | Reaction Conditions | Dipentene Conversion (%) | p-Cymene Selectivity (%) | Reference |

|---|---|---|---|---|

| 5% Pd/CTF | 220 °C | ~100 | 95.85 | mdpi.com |

| Copper-Nickel Formate | 180 °C, 6 h, liquid phase | - | 84.52 (mass %) | researchgate.net |

Sustainable and Green Chemistry Approaches in p-Cymene Synthesis

The synthesis of p-cymene from renewable resources like terpenes aligns with the principles of green chemistry. mdpi.comresearchgate.net This approach offers an environmentally benign alternative to the traditional Friedel-Crafts alkylation of toluene (B28343), which relies on petroleum-based feedstocks and can generate harmful byproducts. mdpi.com

The dehydroisomerization of terpenes such as limonene and α-pinene is a prime example of a green route to p-cymene. mdpi.com This process utilizes abundant and renewable raw materials and often employs heterogeneous catalysts that can be easily separated and potentially reused, minimizing waste. mdpi.comliverpool.ac.uk The use of noble-metal-free catalysts, such as ZnO/SiO2, further enhances the sustainability of this method by avoiding the use of expensive and less abundant metals. mdpi.com These catalysts have demonstrated stable performance over extended periods without the need for a continuous hydrogen supply, which is often required for palladium-based catalysts to prevent deactivation. mdpi.com

Another sustainable approach involves the use of microwave irradiation to drive the reaction, which can lead to significant process intensification and reduced energy consumption. unito.it Studies have explored the microwave-assisted conversion of limonene to p-cymene under solvent-free conditions, further improving the environmental footprint of the process. unito.it

The integration of biological and chemical catalysis offers a synergistic strategy for the sustainable production of p-cymene. escholarship.org This involves the biosynthesis of terpene precursors like limonene or 1,8-cineole through microbial fermentation, followed by their catalytic conversion to p-cymene. escholarship.orgmdpi.com This hybrid approach leverages the efficiency of biological systems to produce the starting materials from simple sugars, which are then upgraded to the final product using chemocatalysis. escholarship.org

Furthermore, electrochemical methods are being explored as an environmentally friendly way to synthesize p-cymene from terpenes like α-terpinene and γ-terpinene through oxygen-free catalytic dehydrogenation. rsc.orgrsc.org These methods can operate under mild conditions and avoid the use of harsh chemical oxidants. rsc.orgrsc.org

The use of p-cymene itself as a sustainable, bio-based solvent in other chemical reactions, such as direct arylation polymerization, highlights its role in a broader circular economy context. nsf.gov

Utilization of Renewable Biomass Feedstocks (e.g., Waste Tires)

A primary focus of sustainable chemistry is the valorization of waste streams and renewable biomass into high-value chemicals. p-Cymene production is a prime example of this paradigm shift, with numerous studies exploring feedstocks that move away from non-renewable petrochemicals. in-part.com

One innovative approach involves the chemical recycling of waste tires. The surge in global automobile use has created a significant environmental challenge in managing end-of-life tires. osti.gov Researchers have developed a selective catalytic process to convert waste tires into sulfur-free p-cymene. osti.gov This method often involves hydropyrolysis combined with catalytic hydrotreating in a fixed-bed reactor. nih.gov In one study, limonene, a key intermediate derived from the depolymerization of waste tires, was successfully converted to p-cymene. nih.gov Another study demonstrated that using a palladium on carbon (Pd/C) catalyst could yield up to 134.8 mg of p-cymene per gram of waste tire under optimal conditions. osti.gov This process not only provides a valuable chemical but also addresses the environmental concern of sulfur content in tire-derived fuels by achieving complete hydrodesulfurization. osti.govosti.gov

Beyond waste tires, other forms of biomass serve as rich sources for p-cymene synthesis. Monoterpenes, which are abundant in nature, are particularly suitable precursors. in-part.comliverpool.ac.uk Key renewable feedstocks include:

Crude Gum Turpentine and Citrus Oils: These are byproducts of the paper and citrus juice industries, respectively, and contain monoterpenes like α-pinene and limonene that can be converted to p-cymene. innoget.comin-part.comunito.it

Biologically-derived Precursors: Advances in biotechnology allow for the microbial production of intermediates like limonene and 1,8-cineole through fermentation. nih.govnih.gov These bio-derived compounds can then be catalytically converted to p-cymene, integrating biological and chemical processes for a fully renewable pathway. nih.gov For instance, researchers have achieved a titer of 4.37 g/L for 1,8-cineole, which can be efficiently transformed into p-cymene. nih.gov

The conversion of these renewable feedstocks represents a significant step towards a circular economy, transforming industrial waste and agricultural byproducts into a commercially important chemical. innoget.comunito.it

Exploration of Environmentally Benign Reaction Conditions

The development of green synthetic methodologies extends beyond renewable feedstocks to encompass the entire reaction process. The goal is to minimize hazardous substances, reduce energy consumption, and simplify purification procedures.

A notable strategy is the use of p-cymene itself as a reaction solvent. nsf.gov p-Cymene is a naturally occurring, high-boiling aromatic solvent found in over 100 plant species. nsf.gov Its use in reactions like Direct Arylation Polymerization (DArP) has shown excellent results, in some cases outperforming traditional solvents like toluene. nsf.govacs.org Employing p-cymene as a solvent is particularly advantageous as it may not need to be removed during the isolation phase of its own synthesis, streamlining the process. google.com

Other environmentally friendly approaches include:

Microwave-Assisted Synthesis: The use of microwave reactors can intensify the conversion of limonene to p-cymene, significantly reducing reaction times from hours to minutes and allowing for solvent-free conditions at mild temperatures (80–165 °C). unito.it

Use of Biodegradable Reagents: A method developed by scientists at the University of Burgos employs dimethyl sulfoxide (B87167) (DMSO) as a low-toxicity, biodegradable oxidizing agent, which is easily removed from the reaction medium. innoget.comin-part.com

Gas-Phase Reactions: Performing the dehydroisomerisation of monoterpenes in the gas phase is considered a clean and sustainable route that can simplify catalyst and product separation. liverpool.ac.uk

Novel Catalytic Systems for p-Cymene Production

Catalysis is at the heart of modern chemical synthesis, enabling high selectivity and efficiency. For p-cymene production, research has focused on designing novel catalysts that can effectively manage the required isomerization and dehydrogenation steps while minimizing unwanted side reactions. researchgate.net

Research on Metal Nanoparticle Catalysts (e.g., Pd Nanoparticles on Halloysite)

Metal nanoparticles, particularly those of palladium (Pd), are highly effective for the dehydrogenation reactions required to convert terpene precursors into p-cymene. nih.govmdpi.com The high surface-area-to-volume ratio of nanoparticles provides a large number of active sites for catalysis.

A promising support material for these nanoparticles is halloysite (B83129), a naturally occurring aluminosilicate (B74896) clay with a unique tubular structure (halloysite nanotubes or HNTs). nih.govscienceopen.com This structure offers potential as a support for catalytic composites due to its mechanical properties and dispersibility. scienceopen.com Research has explored various methods to immobilize Pd nanoparticles on halloysite to create robust and efficient catalysts:

Surface Modification: The surface of HNTs can be functionalized with agents like γ-aminopropyltriethoxysilane (APTES) to create NH2-HNTs. scienceopen.com Pd nanoparticles deposited on these silanized nanotubes are more uniformly distributed and smaller (average diameter of ~3 nm) compared to those on untreated HNTs. scienceopen.com This enhanced distribution improves catalytic activity. scienceopen.com

Bio-assisted Synthesis: A novel approach uses Heracleum persicum extract as a green reducing agent to synthesize Pd nanoparticles supported on ionic liquid-decorated magnetic halloysite. nih.gov

Selective Deposition: Techniques have been developed to selectively deposit Pd nanoparticles exclusively within the hollow lumen of the halloysite nanotubes. researchgate.net This is achieved by modifying the inner aluminol surfaces with an ionic liquid, which then directs the formation of uniform PdNPs (3-6 nm) inside the tubes. researchgate.net

Schiff Base Complexes: A recyclable heterogeneous catalyst has been synthesized by immobilizing a Pd(0)-Schiff base complex onto the surface of halloysite nanoclay. aksaray.edu.tr This catalyst demonstrated superior catalytic prowess and high recyclability. aksaray.edu.tr

These halloysite-supported Pd nanoparticle catalysts have shown excellent activity in various chemical transformations, indicating their strong potential for applications in the selective synthesis of p-cymene. scienceopen.comresearchgate.netaksaray.edu.tr

Development of Supported Catalysts for Enhanced Selectivity

Achieving high selectivity for the desired p-isomer is a critical challenge in cymene synthesis. nih.gov The development of supported catalysts with dual functionality—acidic sites for isomerization and metallic sites for dehydrogenation—is a key strategy to enhance this selectivity. liverpool.ac.ukresearchgate.net The choice of support material can have a profound influence on the catalyst's activity and the final product distribution. mdpi.com

Several types of supported catalysts have been investigated for their ability to selectively produce p-cymene:

Palladium on Carbon (Pd/C): This catalyst has proven highly effective in converting limonene, whether derived from biomass or waste tires. osti.gov Studies have reported 100% selectivity towards p-cymene from limonene model compounds and high yields from real-world waste tire feedstocks. osti.gov The strong synergistic effect between the palladium metal and the carbon support is crucial for its performance. osti.gov

Palladium on Mesoporous Silica (Pd/SBA-15): In a catalytic cascade process for converting waste tires, a Pd/SBA-15 catalyst yielded the highest relative content of p-cymene (79.1%) under optimized conditions. nih.gov

Palladium on Covalent Triazine Frameworks (Pd/CTF): A Pd/CTF catalyst with 5 wt% Pd loading demonstrated remarkable activity in the dehydrogenation of dipentene, achieving 100% conversion and 96% selectivity for p-cymene. mdpi.com The strong interaction and electron transfer between the Pd nanoparticles and the CTF support contribute to this high performance. mdpi.com

Bifunctional Metal-Oxide Catalysts: Noble-metal-free catalysts are an attractive, cost-effective alternative. Silica-supported zinc oxide (ZnO/SiO2) and cadmium oxide (CdO/SiO2) have been shown to be efficient bifunctional catalysts for the gas-phase dehydroisomerisation of various monoterpenes. liverpool.ac.uk These catalysts can produce p-cymene with excellent yields of 90–100%. liverpool.ac.uk The proposed mechanism involves terpene isomerization on the Brønsted acid sites of the silica support, followed by dehydrogenation on the oxo-metal sites. liverpool.ac.uk

The following table summarizes the performance of various catalytic systems in the production of p-cymene from renewable feedstocks.

| Catalyst | Feedstock | Reaction Conditions | Conversion | Selectivity/Yield | Reference |

| Pd/C | Limonene | - | Full Conversion | 100% Selectivity | osti.gov |

| Pd/C | Waste Tires | Optimal | - | 134.8 mg/g Yield | osti.gov |

| Pd/SBA-15 | Waste Tires | 400 °C, 0.15 MPa | - | 79.1% Relative Content | nih.gov |

| 5 wt% Pd/CTF | Dipentene | 220 °C | 100% | 96% Selectivity | mdpi.com |

| ZnO/SiO2 | Limonene | 325 °C (gas phase) | - | 100% Yield | liverpool.ac.uk |

| CdO/SiO2 | Limonene | 200-250 °C (gas phase) | - | 100% Yield | liverpool.ac.uk |

| Dioxomolybdenum(VI) | Monoterpenes | DMSO (oxidant) | - | Isomerically Pure | innoget.comin-part.com |

Elucidation of Terpenoid Biosynthetic Routes to p-Cymene

p-Cymene is a naturally occurring monoterpene found in over 100 plant species, including cumin and thyme. hmdb.cawikipedia.orgnih.gov Its direct biosynthesis in microbes is not well-established; instead, production strategies focus on the microbial synthesis of its precursors, such as limonene and 1,8-cineole, which are then chemically converted to p-cymene. mdpi.comnih.govresearchgate.net This synergistic integration of biological and chemical catalysis offers a promising and sustainable route for p-cymene production from renewable biomass. nih.govnih.gov

Mevalonate (B85504) Pathway and Methylerythritol 4-Phosphate (MEP) Pathway Intermediates

The foundational building blocks for all terpenoids, including p-cymene precursors, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov In nature, these precursors are synthesized through two distinct metabolic routes: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net

Mevalonate (MVA) Pathway: Primarily operating in the cytosol of plants, this pathway starts from acetyl-CoA and is the main route for producing sesquiterpenes (C15) and triterpenes (C30). researchgate.net It has been successfully engineered into microbial hosts like Escherichia coli to produce monoterpene precursors. nih.govresearchgate.net

Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids of plants and most bacteria, the MEP pathway uses pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates. researchgate.netrsc.org It is the natural source for monoterpenes (C10) and diterpenes (C20). researchgate.net The MEP pathway is considered to have a higher theoretical yield for terpenoid production compared to the MVA pathway, though its complex regulation presents challenges for metabolic engineering. nih.gov

The condensation of IPP and DMAPP yields geranyl pyrophosphate (GPP, C10), the direct precursor for monoterpenes like limonene and 1,8-cineole. mdpi.comnih.govnih.gov

Enzymatic Mechanisms: Terpene Synthases, Cytochrome P450s, and Dehydrogenases

Several key enzyme classes are involved in the biosynthesis and transformation of p-cymene and its precursors.

Terpene Synthases (TPS): These enzymes are responsible for the remarkable diversity of terpene skeletons. nih.govelsevier.com They catalyze the cyclization of linear prenyl pyrophosphates, like GPP, into various cyclic monoterpenes. mdpi.comnih.gov

Limonene Synthase (LS): Converts GPP into limonene. mdpi.comnih.gov

1,8-Cineole Synthase (CS): Transforms GPP into 1,8-cineole. mdpi.comnih.gov

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes often introduces oxygen atoms into organic molecules, a critical step in both biosynthesis and catabolism. nih.gov In the context of p-cymene, CYPs are primarily studied for their role in its degradation. For instance, the catabolism of p-cymene in Pseudomonas putida is initiated by a p-cymene monooxygenase, which hydroxylates the methyl group. nih.govplos.org

Dehydrogenases: These enzymes catalyze oxidation reactions by transferring hydrogen from a substrate to an acceptor. In the catabolic pathway of p-cymene, alcohol dehydrogenases and aldehyde dehydrogenases are crucial for the sequential oxidation of the hydroxylated methyl group to a carboxylic acid, forming p-cumate (B1230055). plos.orgnih.govplos.org In anaerobic bacteria, a putative p-cymene dehydrogenase is involved in the initial hydroxylation step. nih.gov The final conversion of precursors like limonene and 1,8-cineole to p-cymene is a dehydrogenation reaction, often achieved through chemical catalysis. nih.govrsc.org

Microbial Fermentation for p-Cymene Production

Microbial fermentation is a cornerstone of modern biotechnology, providing a sustainable alternative to traditional chemical synthesis for producing compounds like p-cymene. researchgate.netresearchgate.netrsc.org The strategy generally involves engineering a microbial host to produce a suitable precursor, which is then extracted and chemically converted. nih.govresearchgate.net

Engineering of Microbial Platforms for Enhanced Bioproduction Yields

Significant research has focused on optimizing microbial strains, particularly E. coli, for the high-yield production of p-cymene precursors. By heterologously expressing the MVA pathway and a suitable terpene synthase, engineered E. coli strains can efficiently convert glucose into monoterpenes. nih.govresearchgate.net

Further optimizations include:

Gene Knockouts: Deleting genes for competing pathways, such as lactate (B86563) dehydrogenase (ldhA), can redirect metabolic flux towards the desired product, improving titers. nih.gov

Fed-Batch Fermentation: This technique, which involves the controlled feeding of nutrients, can significantly increase cell density and product yield. For example, fed-batch fermentation of an engineered E. coli strain producing 1,8-cineole achieved a titer of 4.37 g/L, the highest reported microbial production for this compound. nih.govresearchgate.netosti.govescholarship.org

In Situ Product Recovery: Using an organic overlay like dodecane (B42187) during fermentation can extract the monoterpene product, reducing its toxicity to the microbial host and preventing evaporation loss, thereby enhancing the final titer. nih.gov

Table 1: Research Findings on Enhanced Bioproduction of p-Cymene Precursors

| Microbial Host | Engineered Pathway | Precursor Produced | Fermentation Method | Titer Achieved | Key Optimization Strategy | Reference |

| E. coli | MVA Pathway | Limonene | Shake Flask | 0.605 g/L | Heterologous pathway expression | nih.gov, researchgate.net |

| E. coli | MVA Pathway | 1,8-Cineole | Shake Flask | 1.052 g/L | Heterologous pathway expression | nih.gov, researchgate.net |

| E. coli | MVA Pathway | 1,8-Cineole | Fed-batch | 4.37 g/L | Deletion of ldhA gene, fed-batch strategy | nih.gov, researchgate.net |

Precursor Prioritization in Biocatalytic Synthesis

A critical aspect of developing an integrated bio-chemical process is selecting the optimal biological precursor. A comparative study between limonene and 1,8-cineole as intermediates for p-cymene production revealed important considerations. nih.govresearchgate.netnih.gov

While both precursors could be converted to p-cymene with similar yields via chemical dehydrogenation, their biological production differed significantly. nih.govnih.gov The study found that 1,8-cineole was less toxic to the E. coli host and could be produced at a higher titer (1.052 g/L vs. 0.605 g/L for limonene in initial tests). nih.govresearchgate.netosti.govescholarship.org Therefore, 1,8-cineole was identified as the more promising precursor for a scalable and efficient production strategy for p-cymene. nih.govnih.gov

Catabolic Pathways and Biotransformation of p-Cymene

Various microorganisms, including bacteria and fungi, can degrade p-cymene, using it as a sole carbon and energy source. plos.orgdergipark.org.tr The most extensively studied catabolic pathway is in aerobic bacteria like Pseudomonas putida F1 and Burkholderia xenovorans LB400. nih.govplos.org

The degradation occurs in two main stages encoded by gene clusters, the cym operon for the peripheral pathway and the cmt operon for the central pathway. plos.orgnih.govplos.org

Peripheral Pathway (Conversion to p-Cumate):

Step 1: p-Cymene is attacked by p-cymene monooxygenase (cymA), which hydroxylates the methyl group to form p-cumic alcohol. nih.govplos.org

Step 2: p-Cumic alcohol dehydrogenase (cymB) oxidizes the alcohol to p-cumic aldehyde. plos.orgnih.gov

Step 3: p-Cumic aldehyde dehydrogenase (cymC) further oxidizes the aldehyde to p-cumate. plos.orgnih.gov

Central Pathway (Degradation of p-Cumate):

The p-cumate molecule is further degraded through a series of enzymatic reactions, initiated by p-cumate dioxygenase (cmtA). plos.orgresearchgate.net

This central pathway ultimately breaks down the aromatic ring, yielding central metabolites such as isobutyrate, pyruvate, and acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. plos.orgplos.orgresearchgate.net

Alternative anaerobic degradation pathways have also been identified. For instance, the betaproteobacterium "Aromatoleum aromaticum" pCyN1 also hydroxylates the methyl group, whereas "Thauera" sp. pCyN2 initiates degradation by adding the isopropyltoluene to a fumarate (B1241708) molecule. nih.gov Fungal biotransformation can yield a wider variety of metabolites, including p-cymen-8-ol and cumin alcohol. dergipark.org.tr

Table 2: Key Enzymes and Intermediates in the Aerobic Catabolism of p-Cymene

| Pathway Stage | Key Enzyme (Gene) | Substrate | Product | Reference |

| Peripheral | p-Cymene Monooxygenase (cymA) | p-Cymene | p-Cumic Alcohol | plos.org, nih.gov |

| Peripheral | p-Cumic Alcohol Dehydrogenase (cymB) | p-Cumic Alcohol | p-Cumic Aldehyde | nih.gov, plos.org |

| Peripheral | p-Cumic Aldehyde Dehydrogenase (cymC) | p-Cumic Aldehyde | p-Cumate | nih.gov, plos.org |

| Central | p-Cumate Dioxygenase (cmtA) | p-Cumate | 2,3-dihydroxy-p-cumate | plos.org, plos.org |

| Central | ... | 2,3-dihydroxy-p-cumate | Isobutyrate, Pyruvate, Acetyl-CoA | plos.org, plos.org |

p-Cymene Peripheral Pathway and p-Cumate Pathway in Bacterial Degradation

The aerobic degradation of p-cymene is primarily initiated through the p-cymene peripheral pathway , which converts p-cymene to p-cumate. This pathway has been extensively studied in bacteria such as Pseudomonas putida F1 and Burkholderia xenovorans LB400. plos.orgethz.ch

The initial step involves the oxidation of the methyl group of p-cymene by a multicomponent enzyme, p-cymene monooxygenase (CymA) , to form p-cumic alcohol. plos.org This reaction requires oxygen and a reductant, typically NADH. Subsequently, p-cumic alcohol dehydrogenase (CymB) oxidizes p-cumic alcohol to p-cumic aldehyde. The final step of the peripheral pathway is the oxidation of p-cumic aldehyde to p-cumate, catalyzed by p-cumic aldehyde dehydrogenase (CymC) . plos.org

Once p-cumate is formed, it enters the p-cumate pathway . In this pathway, p-cumate is first hydroxylated by p-cumate-2,3-dioxygenase (CmtA) to produce cis-2,3-dihydroxy-2,3-dihydro-p-cumate. ethz.chplos.org This intermediate is then dehydrogenated by 2,3-dihydroxy-2,3-dihydro-p-cumate dehydrogenase (CmtB) to yield 2,3-dihydroxy-p-cumate. plos.orgresearchgate.net The aromatic ring of 2,3-dihydroxy-p-cumate is subsequently cleaved by 2,3-dihydroxy-p-cumate 3,4-dioxygenase (CmtC) , leading to the formation of downstream metabolites that are ultimately funneled into central metabolic pathways. plos.orgresearchgate.net The final products of this central pathway are isobutyrate, pyruvate, and acetyl-CoA. plos.orgresearchgate.net

In some denitrifying bacteria like "Aromatoleum aromaticum" pCyN1, an anaerobic degradation pathway exists where the benzylic methyl group of p-cymene is hydroxylated by a putative p-cymene dehydrogenase (CmdABC) . nih.govnih.gov Another anaerobic strategy observed in "Thauera" sp. strain pCyN2 involves the addition of p-cymene to fumarate by (4-isopropylbenzyl)succinate synthase (IbsABCDEF) . nih.govnih.gov

Table 1: Key Enzymes in the Aerobic Degradation of p-Cymene

| Pathway | Enzyme | Gene | Function |

| p-Cymene Peripheral Pathway | p-Cymene Monooxygenase | cymA | Oxidation of p-cymene to p-cumic alcohol |

| p-Cumic Alcohol Dehydrogenase | cymB | Oxidation of p-cumic alcohol to p-cumic aldehyde | |

| p-Cumic Aldehyde Dehydrogenase | cymC | Oxidation of p-cumic aldehyde to p-cumate | |

| p-Cumate Pathway | p-Cumate 2,3-Dioxygenase | cmtA | Dihydroxylation of p-cumate |

| 2,3-Dihydroxy-2,3-dihydro-p-cumate Dehydrogenase | cmtB | Dehydrogenation to 2,3-dihydroxy-p-cumate | |

| 2,3-Dihydroxy-p-cumate 3,4-Dioxygenase | cmtC | Aromatic ring cleavage |

Genetic Characterization and Regulatory Mechanisms in Microbial Metabolism

The genetic basis for p-cymene degradation is well-characterized in several bacterial strains. In Pseudomonas putida F1, the genes encoding the enzymes for the p-cymene peripheral pathway are organized into the cym operon. nih.gov This operon includes the genes cymBCAaAbDE. nih.gov Similarly, the genes for the p-cumate pathway are clustered in the cmt operon. nih.gov

In Burkholderia xenovorans LB400, the catabolic cym and cmt genes are also clustered, but on the main chromosome. plos.orgplos.org The organization of these gene clusters highlights a coordinated regulation of the degradation pathway.

The regulation of these pathways is tightly controlled to ensure that the enzymes are synthesized only when the substrate is present. In P. putida F1, a regulatory gene, cymR, has been identified upstream of the cym operon. nih.gov The CymR protein acts as a repressor that controls the expression of both the cym and cmt operons. nih.gov The presence of p-cumate, the product of the peripheral pathway, acts as an inducer, causing the CymR repressor to dissociate from the DNA and allowing the transcription of the catabolic genes. nih.gov Interestingly, p-cymene itself does not act as an inducer for this regulatory system. nih.gov This regulatory mechanism ensures that the cell commits to the complete degradation pathway once the initial conversion to p-cumate has occurred.

In B. xenovorans LB400, transcription of the key genes cymAb and cmtAb is observed in cells grown on p-cymene and p-cumate, but not in the presence of glucose, indicating catabolite repression and specific induction by the aromatic compounds. plos.orgnih.gov The proteomic response of B. xenovorans LB400 to p-cymene also reveals the induction of stress response proteins, suggesting that the bacterium has mechanisms to cope with the toxicity of the hydrocarbon substrate. plos.orgnih.gov

Table 2: Genetic Organization of p-Cymene Degradation

| Organism | Gene Cluster | Components | Regulation |

| Pseudomonas putida F1 | cym operon | cymBCAaAbDE | Repressed by CymR, induced by p-cumate |

| cmt operon | Genes for p-cumate degradation | Repressed by CymR, induced by p-cumate | |

| Burkholderia xenovorans LB400 | cym and cmt gene cluster | cymAaAbBC, cmtAB and others | Induced by p-cymene and p-cumate |

Organometallic Chemistry and Catalysis Involving Benzene, 2,4 Dimethyl 1 1 Methylethyl Ligands

Theoretical Insights into Complex Reactivity and Stability

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining the intricate details of organometallic complexes involving substituted cymene ligands like Benzene (B151609), 2,4-dimethyl-1-(1-methylethyl)-. These methods offer profound insights into the electronic structure, bonding, and thermodynamic stability of these complexes, which are often difficult to probe experimentally. By modeling the geometric parameters, reaction pathways, and energetic landscapes, researchers can predict and rationalize the reactivity of these compounds in catalytic applications.

Electronic and Steric Effects on Complex Stability

The stability of an organometallic complex is fundamentally governed by the electronic and steric interplay between the metal center and its ligands. acs.org In complexes containing a "Benzene, 2,4-dimethyl-1-(1-methylethyl)-" ligand (an isomer of p-cymene), the arrangement of the isopropyl and two methyl groups on the benzene ring significantly influences the electronic environment of the metal. These alkyl groups are electron-donating, which can increase the electron density at the metal center, thereby affecting the strength of the metal-ligand bonds. researchgate.net

Computational studies on related ruthenium(II) p-cymene (B1678584) complexes have demonstrated that the arene ligand plays a crucial role in stabilizing the metallic core. mdpi.comnih.gov DFT calculations allow for the precise quantification of bond lengths and angles, providing a measure of the steric strain and the quality of the orbital overlap between the metal and the arene ligand. For the "Benzene, 2,4-dimethyl-1-(1-methylethyl)-" ligand, the ortho- and meta-positioning of the methyl groups relative to the isopropyl group introduces a distinct steric and electronic profile compared to the more symmetric p-cymene.

Theoretical models can predict how this asymmetric substitution pattern affects the stability of the entire complex. For instance, DFT calculations can determine the Gibbs free energy of formation for different isomers and conformers, revealing the most thermodynamically stable structures. nist.gov These calculations often show that even subtle changes in ligand structure can lead to significant differences in complex stability. nist.gov

Table 1: Representative Calculated Geometric Parameters for a Ruthenium(II)-Arene Complex

| Parameter | Representative Value | Description |

| Ru-Centroid Distance | 1.690 Å | The distance from the Ruthenium atom to the center of the arene ring. mdpi.com |

| Ru-Cl Bond Length | 2.409 Å | The length of the bond between Ruthenium and a chloride ligand. mdpi.com |

| Ru-N Bond Length | 2.088 Å - 2.126 Å | The range of bond lengths between Ruthenium and nitrogen atoms of a chelating ligand. mdpi.com |

| N-Ru-N Angle | 76.74° | The bite angle of a representative bidentate nitrogen ligand. mdpi.com |

Note: The data in this table are representative values for a related Ru(II)-p-cymene complex and are used to illustrate the type of information gained from theoretical calculations. Specific values for "Benzene, 2,4-dimethyl-1-(1-methylethyl)-" complexes would require dedicated computational studies.

Modeling Reaction Mechanisms and Reactivity

Beyond static properties, theoretical calculations are instrumental in elucidating the mechanisms of reactions catalyzed by these complexes. DFT can be used to map the entire potential energy surface of a catalytic cycle, identifying transition states, intermediates, and the associated energy barriers. nih.gov This allows for a detailed understanding of the factors that control the rate and selectivity of a reaction.

For example, in transfer hydrogenation reactions, a common application for ruthenium-arene complexes, DFT studies can model the key steps of the mechanism. mdpi.com These steps often involve the coordination of the substrate, the transfer of a hydride from a donor molecule to the metal, and the subsequent transfer of the hydride and a proton to the substrate. mdpi.com The calculated energy barriers for these steps can explain the observed reaction kinetics and enantioselectivity. mdpi.com

The specific substitution pattern of the "Benzene, 2,4-dimethyl-1-(1-methylethyl)-" ligand would be expected to influence these reaction pathways. The steric bulk of the ligand can affect the accessibility of the metal center to the substrate, while its electronic properties can modulate the hydricity of the metal-hydride intermediate. Computational models can precisely quantify these effects, aiding in the rational design of more efficient catalysts. researchgate.net

Table 2: Illustrative Calculated Energy Profile for a Catalytic Step

| Species | Relative Free Energy (kJ/mol) | Description |

| Reactant Complex + Substrate | 0.0 | The starting point of the reaction step. |

| Transition State 1 | +65.0 | The energy barrier for substrate coordination. |

| Intermediate Complex | -20.5 | A stabilized species with the substrate coordinated to the metal. |

| Transition State 2 | +85.3 | The energy barrier for the key hydride transfer step. |

| Product Complex | -44.4 | The final state after the catalytic step is complete. acs.org |

Note: This table presents an illustrative energy profile based on data for a related organometallic reaction to demonstrate the insights gained from DFT calculations. The values are not specific to a reaction involving a "Benzene, 2,4-dimethyl-1-(1-methylethyl)-" complex.

Environmental Chemistry and Atmospheric Fate of Benzene, 2,4 Dimethyl 1 1 Methylethyl

Gas-Phase Reaction Kinetics with Atmospheric Oxidants

The primary removal process for Benzene (B151609), 2,4-dimethyl-1-(1-methylethyl)- in the troposphere is expected to be through gas-phase reactions with oxidants, predominantly the hydroxyl radical (OH), and to a lesser extent, chlorine atoms (Cl), especially in marine or coastal environments.

The reaction of OH radicals with aromatic hydrocarbons like Benzene, 2,4-dimethyl-1-(1-methylethyl)- can proceed through two main pathways: abstraction of a hydrogen atom from one of the alkyl substituents (the isopropyl or methyl groups) or addition of the OH radical to the aromatic ring. researchgate.net

The reactions are often temperature-dependent, with Arrhenius expressions used to describe the rate constants over a range of temperatures. rsc.orgmdpi.comcopernicus.org For many alkylbenzenes, these reactions show a negative temperature dependence, meaning the reaction rate decreases as temperature increases, which is characteristic of reactions proceeding via the formation of a pre-reactive complex. rsc.org

Reactions with chlorine atoms are also a potential atmospheric sink. While specific kinetic data for Benzene, 2,4-dimethyl-1-(1-methylethyl)- are scarce, studies on other VOCs demonstrate that Cl atom reaction rates are typically faster than OH radical reaction rates.

Table 1: Rate Coefficients for the Reaction of OH Radicals with Various Alkylbenzenes

| Compound | kOH (296 K) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| n-Butylbenzene | 11 (±4) | copernicus.org |

| n-Pentylbenzene | 7 (±2) | copernicus.org |

| 1,2-Diethylbenzene | 14 (±4) | copernicus.org |

| 1,3-Diethylbenzene | 22 (±4) | copernicus.org |

| 1,4-Diethylbenzene | 16 (±4) | copernicus.org |

| 1,2,4,5-Tetramethylbenzene (B166113) | 55.5 (±3.4) | researchgate.net |

| Pentamethylbenzene | 103 (±8) | researchgate.net |

Note: This table presents data for structurally related compounds to provide context for the potential reactivity of Benzene, 2,4-dimethyl-1-(1-methylethyl)-.

The atmospheric oxidation of Benzene, 2,4-dimethyl-1-(1-methylethyl)- leads to the formation of a variety of reaction products. Based on studies of similar aromatic compounds like m-xylene (B151644), the reaction pathways are complex and can be broadly categorized. copernicus.orgcaltech.edu

Ring-Retaining Products: The addition of the OH radical to the aromatic ring forms an OH-adduct. rsc.orgresearchgate.net This adduct can then react with molecular oxygen (O₂) to form phenolic compounds. For Benzene, 2,4-dimethyl-1-(1-methylethyl)-, this would likely result in the formation of various isopropyl-dimethylphenol isomers. H-atom abstraction from the methyl or isopropyl groups leads to the formation of the corresponding benzyl-type radicals, which can then be oxidized to form aldehydes and other oxygenated products. For example, the oxidation of m-xylene is known to produce m-tolualdehyde and dimethylphenols. copernicus.org

Ring-Opening Products: The OH-adduct can undergo reaction with O₂ leading to the opening of the aromatic ring. This pathway generates a variety of smaller, oxygenated compounds, including unsaturated dicarbonyls like glyoxal (B1671930) and methylglyoxal. copernicus.org These smaller, more volatile products can have different atmospheric fates.

The distribution of these products is highly dependent on the concentration of nitrogen oxides (NOx). caltech.edudntb.gov.ua Under high-NOx conditions, typically found in urban environments, the peroxy radicals formed after initial oxidation react with nitric oxide (NO), which can lead to different product distributions compared to low-NOx environments where peroxy radical self-reactions or reactions with hydroperoxyl radicals (HO₂) are more prevalent. caltech.edu These reaction products, particularly the less volatile ones, can contribute to the formation of secondary organic aerosol (SOA). copernicus.orgcaltech.eduresearchgate.net

Computational Modeling of Atmospheric Degradation Mechanisms

Computational chemistry provides valuable insights into the complex mechanisms of atmospheric reactions where experimental studies are challenging or unavailable.

Density Functional Theory (DFT) is a powerful computational method used to investigate the potential energy surfaces of chemical reactions. For the atmospheric oxidation of aromatic compounds, DFT calculations can help elucidate the detailed mechanisms, including the identification of transition states and intermediate species for both the OH-addition and H-abstraction pathways. researchgate.net

In a theoretical study on the reaction of OH radicals with 2,4,5-trimethylphenol, a potential product of a related trimethylbenzene, DFT was used to show that the dominant reaction channel is OH radical addition to the benzene ring, with a subdominant pathway of H-abstraction from a methyl group. researchgate.net Such calculations can determine the branching ratios for the formation of different isomers and predict the most likely initial products. For Benzene, 2,4-dimethyl-1-(1-methylethyl)-, DFT could be used to determine the relative importance of OH addition at the different unsubstituted carbon atoms on the ring versus H-abstraction from the isopropyl and methyl groups. These calculations would also help in understanding the subsequent reactions of the resulting radicals with O₂, leading to the formation of the final oxidation products.

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. It posits that reactants proceed to products through a high-energy intermediate known as the transition state. The rate of the reaction is then related to the concentration of this transition state and the frequency at which it converts to products.

In the context of atmospheric chemistry, TST is often combined with quantum chemical calculations (like DFT) to determine the energy of the reactants and the transition state. This allows for the theoretical calculation of reaction rate coefficients. For complex, multi-channel reactions like the oxidation of alkylated benzenes, TST can be applied to each individual elementary reaction step. For example, theoretical studies on the atmospheric photooxidation of benzene have used a quantum version of Rice-Ramsperger-Kassel (QRRK) theory, which is related to TST, to analyze the rate constants of the chemically activated reactions involved. researchgate.net This approach allows for the calculation of rate constants over a range of temperatures and pressures relevant to atmospheric conditions.

Research on Environmental Bioremediation and Biotransformation Pathways

While atmospheric degradation is a primary fate, Benzene, 2,4-dimethyl-1-(1-methylethyl)- that partitions to soil and water can be subject to microbial degradation. Research into the bioremediation of related aromatic hydrocarbons provides a framework for understanding its potential biotransformation.

Studies on xylene isomers have shown that microorganisms can degrade these compounds, although the pathways and efficiencies can vary. For instance, Alcaligenes xylosoxidans has been shown to degrade m-xylene and biotransform o- and p-xylene (B151628) into their corresponding cresol (B1669610) products through cometabolism with benzene or toluene (B28343). jmb.or.kr The initial step in the bacterial degradation of many alkylated aromatic compounds often involves the oxidation of a methyl group or the hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes.

Another relevant model is the biotransformation of other alkylphenols. The enzyme 4-ethylphenol (B45693) methylenehydroxylase from Pseudomonas putida can hydroxylate a range of 4-alkylphenols at the methylene (B1212753) group adjacent to the ring. nih.gov This enzyme shows activity towards substrates with branched alkyl chains like 4-isopropylphenol. nih.gov This suggests a plausible biotransformation pathway for Benzene, 2,4-dimethyl-1-(1-methylethyl)- could involve the hydroxylation of the benzylic carbon of the isopropyl group, or oxidation of one of the methyl groups. The resulting metabolites, such as alcohols and carboxylic acids (e.g., methylhippuric acid from xylene), are generally more water-soluble and more readily degraded further. researchgate.net

Advanced Applications and Research Directions of Benzene, 2,4 Dimethyl 1 1 Methylethyl in Materials Science and Green Solvents

p-Cymene (B1678584) as a Sustainable and Bio-renewable Solvent

The push towards sustainable chemistry has highlighted p-Cymene as a promising "green" solvent alternative to conventional, often hazardous, petroleum-derived solvents. nih.govrepec.org Sourced from citrus fruit processing and the sulfite (B76179) pulping process, p-Cymene is a bio-renewable compound, which aligns with the principles of a circular economy. nsf.govunito.it Its application as a solvent in various organic transformations is an area of active research, aiming to replace less environmentally benign solvents. researchgate.netresearchgate.netnih.gov

Applications in Polymer Synthesis (e.g., Direct Arylation Polymerization)

A significant advancement in green polymer chemistry is the use of p-Cymene as a solvent for Direct Arylation Polymerization (DArP). nih.govrsc.org DArP is an eco-friendly alternative to traditional cross-coupling methods like Stille polymerization for creating conjugated polymers, as it reduces synthetic steps and avoids toxic organotin byproducts. nih.govheeneygroup.com However, DArP often relies on hazardous solvents such as dimethylacetamide (DMA), tetrahydrofuran (B95107) (THF), and toluene (B28343). nih.gov

Research has demonstrated that p-Cymene is a highly effective solvent for DArP, outperforming conventional options in several aspects. nsf.govacs.org It exhibits excellent solubilizing ability for a wide range of conjugated polymers, leading to the synthesis of high molecular weight polymers with improved yields. nih.govacs.org For instance, studies have shown that using p-Cymene can produce alternating copolymers with a number-average molecular weight (Mn) up to 51.3 kg/mol and yields as high as 96.2%. nsf.govacs.org Furthermore, structural analysis of polymers synthesized in p-Cymene reveals a significant reduction or complete exclusion of structural defects, which can be a challenge with other solvents. nsf.govacs.org

Table 1: Comparison of p-Cymene with Other Solvents in Direct Arylation Polymerization (DArP) An interactive table comparing key performance metrics.

| Solvent | Boiling Point (°C) | Sustainability Source | Max. Molecular Weight (Mn) Achieved (kg/mol) | Max. Yield (%) | Notes |

|---|---|---|---|---|---|

| p-Cymene | 177.1 | Bio-renewable nsf.gov | 51.3 nih.gov | 96.2 nih.gov | Excellent solubilizing property; minimal defects. nsf.gov |

| Toluene | 110.6 | Petroleum-based nih.gov | 47.4 researchgate.net | Lower than p-Cymene | Common DArP solvent; hazardous. nih.gov |

| CPME | 106.0 | Sustainable alternative nsf.gov | 41 nsf.gov | 98 nsf.gov | Lower boiling point requires pressurized vessels. nsf.gov |

| DMA | 165.0 | Petroleum-based nih.gov | Lower than p-Cymene | Lower than p-Cymene | Can lead to polymer crosslinking/defects. nsf.govacs.org |

| THF | 66.0 | Petroleum-based nih.gov | Lower than p-Cymene | Lower than p-Cymene | Low boiling point; peroxide-former. nsf.gov |

Solvent Properties and Process Intensification Research in Green Chemistry

The physical properties of p-Cymene make it an attractive green solvent. researchgate.net Its high boiling point of 177.1°C is particularly advantageous for reactions requiring elevated temperatures, such as DArP (typically 100-140°C), as it eliminates the need for highly pressurized reaction vessels. nsf.gov This contrasts with lower-boiling sustainable solvents like cyclopentyl methyl ether (CPME), which often require such setups. nsf.govresearchgate.net This property not only enhances safety but also improves the reproducibility of polymerization results, especially on a large, industrial scale. nsf.gov

Beyond polymerization, p-Cymene has been successfully employed as a solvent for other organic transformations, including olefin metathesis, where it can prevent undesirable side reactions. nih.gov In a solvent-based recycling process for polystyrene, p-Cymene is used to solubilize the polymer, which is then precipitated with an antisolvent, yielding high-purity recycled resin. researchgate.net

Research into process intensification aims to make the production of bio-based p-Cymene itself more sustainable. repec.orgunito.it One study focused on the conversion of limonene (B3431351), a major component of citrus peel waste, into p-Cymene using microwave (MW) irradiation. unito.it This method represents a significant process intensification, achieving high selectivity for p-Cymene at mild temperatures (80–100°C) and drastically reduced reaction times (0–5 minutes) under solvent-free conditions. unito.it

Table 2: Physical and Solvent Properties of p-Cymene An interactive table summarizing key physical data.

| Property | Value | Unit | Significance |

|---|---|---|---|

| IUPAC Name | 1-Methyl-4-(propan-2-yl)benzene | - | Systematic chemical name. wikipedia.org |

| Molecular Formula | C₁₀H₁₄ | - | Chemical formula. wikipedia.org |

| Molar Mass | 134.222 | g·mol⁻¹ | Mass of one mole of the substance. wikipedia.org |

| Boiling Point | 177 | °C | Allows for high-temperature reactions at atmospheric pressure. wikipedia.org |

| Melting Point | -68 | °C | Wide liquid range. wikipedia.org |

| Density | 0.857 | g/cm³ | Standard density measurement. wikipedia.org |

| Solubility in Water | 23.4 | mg/L | Insoluble in water, but miscible with organic solvents. wikipedia.org |

Role of p-Cymene in the Synthesis of Value-Added Derivatives for Academic Research

p-Cymene serves as a versatile starting material in academic research for the synthesis of a wide array of value-added chemical derivatives. Its aromatic ring and alkyl side chains provide multiple sites for chemical modification, leading to compounds with interesting and potentially useful properties.

Academic Investigations into Oxygenated and Functionalized Derivatives

Academic studies have explored the selective oxidation of p-Cymene to produce a variety of oxygenated derivatives. Liquid-phase oxidation with elemental oxygen can yield compounds such as 2-p-tolyl-2-propyl hydroperoxide and p-methylacetophenone. researchgate.net The relative reactivity of the methyl and isopropyl groups has been a subject of investigation, with studies showing that oxidative attack is more likely at the isopropyl group. researchgate.net

Furthermore, derivatives of p-Cymene, such as the naturally occurring thymol (B1683141) and carvacrol (B1668589), have been used as starting points for synthesizing new functionalized molecules. nih.gov In one study, nineteen structurally related oxygenated, aromatic monoterpenoids were synthesized from thymol and carvacrol to investigate their sensory properties. nih.gov This research expands the chemical space of p-Cymene derivatives available for further study. Additionally, p-Cymene has been used to create complex organometallic derivatives, such as the {Ru(p-cymene)}²⁺ derivatives of polyoxometalates, which are synthesized in aqueous solutions and studied for their stability and reactivity. nih.gov

Structure-Activity Relationship Studies (e.g., Odor, Material Properties)

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its properties and biological activity. mdpi.comrsc.org For p-Cymene derivatives, SAR studies have provided valuable insights, particularly concerning their sensory and material properties.

A systematic investigation into the odor characteristics of 19 oxygenated derivatives of p-Cymene successfully linked specific structural motifs to distinct odors. nih.gov The compounds, which included thymol, carvacrol, and thymoquinone, were found to have odors described as thyme-like, oregano-like, and even pencil-like. nih.gov The study determined odor thresholds for these compounds, finding that thymol and carvacrol had the lowest thresholds, indicating they are potent odorants. nih.gov Such research is fundamental to the fragrance and food industries.

In the realm of materials science, SAR studies have been conducted on organometallic complexes containing a p-Cymene ligand. For example, the cytotoxic activity of certain Ru(II)(η6-p-cymene) complexes with flavonol-derived ligands was found to be dependent on the substitution pattern of the flavonol ligand, demonstrating a clear structure-activity relationship for their potential as anticancer agents. nih.gov

Integration into Advanced Materials and Ligand Design

p-Cymene plays a crucial role as a ligand in the design of advanced organometallic materials. acs.org It is a common η⁶-arene ligand for transition metals, particularly ruthenium, forming stable half-sandwich complexes. wikipedia.orgwikipedia.org The parent compound for many of these materials is [{(p-cymene)RuCl₂}₂], which is synthesized from ruthenium trichloride (B1173362) and the terpene α-phellandrene. wikipedia.orgnih.gov

These p-Cymene-ruthenium complexes are at the forefront of research for various applications. They have been extensively investigated as potential anticancer agents, where the p-Cymene ligand helps to stabilize the metal center while other ligands can be modified to tune the complex's biological activity and selectivity. nih.govnih.govrsc.org For instance, complexes containing pyridine-2-carboxaldehyde and 2-amino benzothiazole-based ligands have shown high cytoselectivity for cancer cells over normal cells. rsc.org

The p-Cymene ligand is not merely a passive component; its displacement can be a key step in catalysis and synthesis. Research has shown that the p-Cymene ligand can be displaced under mild conditions, opening new pathways for designing novel metal complexes and tailor-made catalysts. acs.org This hemilability is a key feature in homogeneous catalysis. acs.org Furthermore, p-Cymene units have been successfully grafted onto inorganic building blocks like polyoxometalates, creating hybrid organic-inorganic materials with unique reactivity and fluxional behavior in solution. nih.gov

Precursor in Organometallic Frameworks and Catalysts

Organometallic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, including their pore size, surface area, and catalytic activity, are highly tunable by modifying the organic linker. google.com While direct use of Benzene (B151609), 2,4-dimethyl-1-(1-methylethyl)- as a linker is not prominent, its derivatives could serve as versatile building blocks.

To be incorporated into an MOF structure, the benzene ring of 4-Isopropyl-m-xylene would require functionalization with coordinating groups, such as carboxylates, which can bind to metal centers. googleapis.com For instance, the oxidation of the methyl groups to carboxylic acids would transform the molecule into a dicarboxylic acid ligand. The resulting ligand's geometry, influenced by the isopropyl and remaining methyl group, could lead to the formation of MOFs with unique network topologies and pore environments.

The inherent hydrophobicity of the isopropyl and methyl groups on the aromatic ring could be advantageous in creating MOFs for specific applications, such as the adsorption of organic molecules from aqueous solutions. Research on zeolite Y catalysts has shown that they can be modified to produce 1-isopropyl-2,4-dimethylbenzene, highlighting the compound's relevance in catalytic processes, albeit as a product rather than a precursor. poltekkes-malang.ac.idresearchgate.net This suggests that materials derived from it could exhibit interesting catalytic selectivities.

The table below outlines the general characteristics that could be expected from a hypothetical MOF derived from a functionalized 4-Isopropyl-m-xylene linker, based on trends observed in MOFs synthesized from similar substituted benzene derivatives.

| Property | Potential Characteristic | Rationale |

| Porosity | Tunable microporosity and mesoporosity | The size and connectivity of the pores would be dictated by the geometry of the functionalized linker and the chosen metal node. |

| Surface Area | High | A well-ordered, porous framework would likely exhibit a high specific surface area, a key feature for adsorption and catalysis. |

| Hydrophobicity | Increased | The presence of alkyl (isopropyl and methyl) groups would enhance the non-polar character of the pore surfaces. |

| Catalytic Activity | Potential for shape-selective catalysis | The specific arrangement and size of the pores could allow for selective catalytic reactions based on reactant and product molecule size. researchgate.net |

This table presents hypothetical characteristics based on the known properties of analogous organometallic frameworks.

Role in Conjugated Polymer Development

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and affords them unique electronic and optical properties. These materials are at the forefront of research for applications in organic electronics, such as light-emitting diodes (OLEDs), solar cells, and sensors.

The synthesis of conjugated polymers often involves the polymerization of functionalized aromatic monomers. ethernet.edu.et Benzene, 2,4-dimethyl-1-(1-methylethyl)- could, in principle, be modified to serve as a monomer in various polymerization reactions. For instance, halogenation of the aromatic ring at specific positions would enable its use in cross-coupling reactions like Suzuki or Stille coupling, which are common methods for forming the C-C bonds in the polymer backbone.

The isopropyl and dimethyl substituents on the benzene ring would significantly influence the properties of the resulting conjugated polymer. These bulky alkyl groups would likely increase the solubility of the polymer in common organic solvents, a crucial factor for solution-based processing and device fabrication. Furthermore, the steric hindrance introduced by these groups could affect the planarity of the polymer backbone, thereby tuning its electronic bandgap and photophysical properties.

The table below summarizes the potential effects of incorporating a monomer derived from Benzene, 2,4-dimethyl-1-(1-methylethyl)- into a conjugated polymer chain.

| Property | Potential Influence of Isopropyl and Dimethyl Groups | Implication for Polymer Performance |

| Solubility | Increased | Facilitates processing from solution for creating thin films for electronic devices. |

| Interchain Packing | Disrupted | The bulky groups can prevent close packing of polymer chains, potentially affecting charge transport properties. |

| Electronic Bandgap | Tunable | Steric hindrance can twist the polymer backbone, altering the extent of π-conjugation and thus the energy levels of the frontier molecular orbitals. |

| Photoluminescence | Potentially enhanced in the solid state | Reduced interchain interactions due to the bulky groups can suppress aggregation-caused quenching of fluorescence. |

This table outlines the potential influence of incorporating a monomer based on Benzene, 2,4-dimethyl-1-(1-methylethyl)- into a conjugated polymer, based on established principles in polymer chemistry.

Mechanistic Investigations of Benzene, 2,4 Dimethyl 1 1 Methylethyl S Biological Interactions at a Molecular Level

Molecular Mechanisms of Antimicrobial Interactions

A thorough review of scientific databases reveals a lack of studies focused specifically on the antimicrobial mechanisms of "Benzene, 2,4-dimethyl-1-(1-methylethyl)-."

There is no available research data detailing the effects of "Benzene, 2,4-dimethyl-1-(1-methylethyl)-" on bacterial cell division processes or its potential to disrupt bacterial cell membrane integrity. General antimicrobial mechanisms often involve the disruption of the cell membrane, leading to leakage of intracellular contents and cell death. However, studies to confirm or deny this mode of action for this specific compound have not been published.

Specific investigations into how "Benzene, 2,4-dimethyl-1-(1-methylethyl)-" might modulate mitochondrial function or interfere with cellular energy metabolism in microorganisms are absent from the current scientific literature. Such studies are crucial for understanding the full spectrum of a compound's antimicrobial potential.

Research on Molecular Pathways of Anti-inflammatory Responses

There is a notable absence of research into the potential anti-inflammatory properties of "Benzene, 2,4-dimethyl-1-(1-methylethyl)-" and its interaction with key inflammatory pathways.

No published studies were found that investigate the ability of "Benzene, 2,4-dimethyl-1-(1-methylethyl)-" to inhibit prostaglandin (B15479496) synthesis. Prostaglandins are key mediators of inflammation, and their inhibition is a common mechanism for many anti-inflammatory drugs. nih.govnih.gov The role, if any, of this compound in this pathway remains unexamined.

The influence of "Benzene, 2,4-dimethyl-1-(1-methylethyl)-" on cytokine signaling and its potential to modulate immune responses has not been a subject of scientific investigation according to available records. Cytokines are critical for orchestrating the inflammatory response, and understanding a compound's effect on their signaling is key to determining its immunomodulatory capacity.

Antioxidant and Neuroprotective Mechanisms at the Cellular Level

Detailed cellular and molecular studies on the antioxidant and neuroprotective mechanisms of "Benzene, 2,4-dimethyl-1-(1-methylethyl)-" are not present in the accessible scientific literature. While related aromatic compounds may exhibit such properties, specific data for this molecule is wanting. Research into its ability to scavenge free radicals, upregulate endogenous antioxidant enzymes, or protect neurons from damage has not been documented.

Anti-Cancer and Anti-Tumor Research Mechanisms

Investigations into Apoptosis Induction and Cell Cycle Arrest

There is no specific information available in the reviewed scientific literature regarding investigations into apoptosis induction or cell cycle arrest mechanisms for the compound Benzene (B151609), 2,4-dimethyl-1-(1-methylethyl)-.

Role as a Ligand in Organometallic Anticancer Compounds (e.g., Ruthenium Complexes)

While the related isomer, p-cymene (B1678584), is a well-documented ligand in the development of ruthenium-based anticancer compounds, there is no specific information in the reviewed literature detailing the use of Benzene, 2,4-dimethyl-1-(1-methylethyl)- as a ligand in similar organometallic anticancer complexes. Research has focused on the p-cymene scaffold in complexes like [(η6-p-cymene)RuCl2L] and others, which have shown promise in preclinical studies. nih.govnih.gov

Advanced Analytical Methodologies for Research on Benzene, 2,4 Dimethyl 1 1 Methylethyl

Spectroscopic and Chromatographic Techniques for Mechanistic Studies

Spectroscopic and chromatographic methods are indispensable for investigating the reaction mechanisms involving Benzene (B151609), 2,4-dimethyl-1-(1-methylethyl)-. They provide detailed insights into the composition of complex mixtures and the structure of the molecules involved.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of alkylbenzenes like Benzene, 2,4-dimethyl-1-(1-methylethyl)- within intricate research matrices. researchgate.netnih.gov The separation in HPLC is based on the differential partitioning of compounds between a liquid mobile phase and a solid stationary phase. researchgate.net For nonpolar aromatic hydrocarbons, reversed-phase (RP) HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.govbohrium.comsielc.com

The quantitative determination of Benzene, 2,4-dimethyl-1-(1-methylethyl)- and its isomers, such as p-cymene (B1678584), in complex samples like nanoemulsions or reaction mixtures has been successfully achieved using RP-HPLC. nih.govbohrium.com A typical method might use a C18 column with an isocratic mobile phase of acetonitrile and water, providing accurate and precise results with high correlation coefficients (e.g., 0.999) and low relative standard deviation (RSD) values (<2%). nih.govbohrium.com The method's performance is crucial for quality control and for studying the stability and efficacy of formulations containing these compounds. nih.govbohrium.com

When dealing with complex matrices, such as extracts from biological or environmental samples, signal suppression can be a significant challenge in LC-MS-MS analysis. nih.gov Effective chromatographic separation is key to mitigating these matrix effects. nih.gov Two-dimensional liquid chromatography (LC-LC) can be a highly effective strategy to enhance separation and reduce signal suppression for quantitative analysis in such complex samples. nih.gov

Table 1: Illustrative HPLC Method Parameters for Alkylbenzene Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 4 µm) | nih.govbohrium.com |

| Mobile Phase | Acetonitrile/Water (e.g., 60:40, v/v) | nih.govbohrium.com |

| Elution Mode | Isocratic | nih.govbohrium.com |

| Detection | UV or Mass Spectrometry (MS) | nih.gov |

| Application | Quantitative analysis in nanoemulsions, water samples | nih.govnih.govbohrium.com |

This table is for illustrative purposes and specific conditions may vary based on the exact application.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it ideal for identifying and assessing the purity of Benzene, 2,4-dimethyl-1-(1-methylethyl)- and its isomers. birchbiotech.comnih.gov In GC, compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. birchbiotech.com

This technique is highly effective for separating and identifying isomers of cymene. researchgate.netnsc.ru For instance, o-, m-, and p-cymene, which may have very similar mass spectra, can be distinguished by their different retention times on a nonpolar GC column (e.g., diphenyl dimethylpolysiloxane). researchgate.netnsc.ru The retention index (RI) is a critical parameter for the reliable identification of these isomers. researchgate.netnsc.ru

GC-MS is also the method of choice for determining the purity of a sample. birchbiotech.com By integrating the area of each peak in the resulting chromatogram, the relative concentration of each component can be calculated. birchbiotech.com The purity of the target compound is determined by dividing its peak area by the total area of all peaks (excluding the solvent). birchbiotech.com GC-MS/MS, a tandem MS technique, offers even higher selectivity and sensitivity, which is particularly useful for quantitative analysis of specific isomers in complex mixtures, such as plant extracts. nih.govresearchgate.net

Table 2: GC-MS Retention Indices for Cymene Isomers on a Nonpolar Phase

| Compound | Retention Index (RI) | Source |

|---|---|---|

| m-cymene | 1022 | researchgate.netnsc.ru |

| p-cymene | 1024 | researchgate.netnsc.ru |

Retention indices are dependent on the specific column and conditions used.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including Benzene, 2,4-dimethyl-1-(1-methylethyl)-. slideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the compound's structure. slideshare.netdocbrown.info

For Benzene, 2,4-dimethyl-1-(1-methylethyl)-, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the isopropyl group protons, and the two methyl group protons. nih.gov The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals provide a complete picture of the molecule's connectivity. slideshare.net For example, protons on carbons directly attached to an aromatic ring (benzylic protons) typically appear in the 2.0-3.0 ppm range, while aromatic protons are found further downfield between 6.5 and 8.0 ppm. libretexts.org

¹³C NMR spectroscopy complements ¹H NMR by providing the number of chemically non-equivalent carbon atoms. libretexts.org The carbons of the aromatic ring typically resonate in the 120-150 ppm region. libretexts.org The symmetry of the molecule influences the number of distinct signals; for example, a para-substituted benzene ring with two different substituents would show four signals for the aromatic carbons due to a plane of symmetry. libretexts.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, confirming the structural assignment. bmrb.io

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for p-Cymene (a related isomer)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |

|---|---|---|---|

| Isopropyl CH | 2.868 | 33.675 | bmrb.io |

| Isopropyl CH₃ | 1.232 | 24.098 | bmrb.io |

| Ring CH₃ | 2.315 | 20.952 | bmrb.io |